molecular formula C15H16N2 B13755706 9-Ethyl-1,3-dimethyl-9H-beta-carboline

9-Ethyl-1,3-dimethyl-9H-beta-carboline

Cat. No.: B13755706
M. Wt: 224.30 g/mol
InChI Key: UFTVPZQFCDAAJQ-UHFFFAOYSA-N
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Description

9-Ethyl-1,3-dimethyl-9H-beta-carboline is a member of the beta-carboline family, which are heterocyclic compounds containing a pyridoindole structure. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and even human tissues . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-carboline alkaloids, including 9-Ethyl-1,3-dimethyl-9H-beta-carboline, typically involves the construction of the tricyclic pyridine-fused indole framework. One common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization . Another approach is the Bischler-Napieralski reaction, which involves the cyclization of an N-acylated tryptamine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 9-Ethyl-1,3-dimethyl-9H-beta-carboline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

9-Ethyl-1,3-dimethyl-9H-beta-carboline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethyl-1,3-dimethyl-9H-beta-carboline involves several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 9-Ethyl-1,3-dimethyl-9H-beta-carboline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase and stimulate neurotrophic factors makes it particularly valuable in neurological research .

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

9-ethyl-1,3-dimethylpyrido[3,4-b]indole

InChI

InChI=1S/C15H16N2/c1-4-17-14-8-6-5-7-12(14)13-9-10(2)16-11(3)15(13)17/h5-9H,4H2,1-3H3

InChI Key

UFTVPZQFCDAAJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C(=NC(=C3)C)C

Origin of Product

United States

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